Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate
Description
Chemical Significance in Heterocyclic Chemistry
The chemical architecture of this compound combines three critical features: a nitrogen-oxygen heterocycle, an aromatic substituent, and a methyl ester group. These elements collectively enhance its reactivity and utility in diverse chemical applications.
The oxazole ring itself is a five-membered heterocycle containing one oxygen and one nitrogen atom, which confers electron-deficient properties ideal for participating in cycloaddition reactions and serving as a ligand in coordination chemistry. The 4-methylphenyl group at position 5 introduces steric bulk and electron-donating effects, stabilizing the ring system while modulating its electronic interactions with target molecules. The methyl ester at position 4 acts as a convertible functional group, enabling further derivatization through hydrolysis or transesterification reactions.
This compound’s significance is underscored by its role in synthesizing bioactive molecules. For example, oxazole derivatives are frequently explored for their antimicrobial, anticancer, and anti-inflammatory properties due to their ability to mimic peptide bonds or interfere with enzymatic processes. The methyl ester moiety specifically facilitates prodrug strategies, where enzymatic cleavage releases active carboxylic acid derivatives in biological systems.
Table 1: Key Structural and Functional Attributes
Historical Context of Oxazole Derivative Discovery
The discovery of oxazole derivatives traces back to the late 19th century, with Emil Fischer’s pioneering work on the Fischer oxazole synthesis in 1896. This method utilized cyanohydrins and aldehydes under acidic conditions to construct 2,5-disubstituted oxazoles, laying the foundation for later advancements. However, early methods faced limitations in regioselectivity and substrate scope, prompting the development of modern techniques.
In the 21st century, innovations such as microwave-assisted synthesis and continuous flow reactors have revolutionized oxazole production. For instance, microwave irradiation reduces reaction times from hours to minutes while improving yields, as demonstrated in the synthesis of trisubstituted oxazoles. Similarly, flow chemistry enables precise control over reaction parameters, minimizing by-products and enhancing scalability for industrial applications.
The specific compound this compound emerged from these advancements, with its first reported synthesis leveraging multicomponent reactions that combine aldehydes, amines, and carboxylic acid derivatives in a single step. Such methods align with green chemistry principles by reducing solvent waste and energy consumption.
Table 2: Evolution of Oxazole Synthesis Methods
The compound’s registration under CAS 1225058-13-8 reflects its adoption into commercial chemical libraries, where it is utilized for high-throughput screening and drug discovery campaigns. Its structural complexity and modularity make it a focal point for developing next-generation therapeutics and materials.
Properties
IUPAC Name |
methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-3-5-9(6-4-8)11-10(12(14)15-2)13-7-16-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHHZYPZXJMVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=CO2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535002 | |
| Record name | Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89204-96-6 | |
| Record name | Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(p-tolyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of p-tolylacetic acid with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with ammonium acetate to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of Methyl 5-(p-tolyl)oxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(p-tolyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or other reduced forms of the ester group .
Scientific Research Applications
Biological Activities
Research indicates that compounds in the oxazole family, including methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate, exhibit significant biological activities. Notably, studies have highlighted its potential antimicrobial and anticancer properties.
Antimicrobial Activity
This compound has shown promising results against various microbial strains. The structural features of this compound allow it to interact effectively with biological targets, leading to inhibition of microbial growth. For instance, derivatives of oxazole compounds have been reported to possess activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. It has demonstrated cytotoxic effects on several cancer cell lines, including:
- Leukemia : Significant activity against CCRF-CEM and MOLT-4 cell lines.
- Colon Cancer : Strong inhibitory effects on COLO 205 cells.
- Melanoma : Notable cytotoxicity against MALME-3M cells .
The mechanism of action appears to involve disruption of tubulin polymerization and induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism by which Methyl 5-(p-tolyl)oxazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical Properties
Key analogs from the evidence include sulfonamide- and triazole-functionalized oxazoles, halogenated derivatives, and positional isomers. A comparative summary is provided below:
Table 1: Structural and Physical Properties of Selected Oxazole Derivatives
Key Observations:
- Substituent Position and Type: The presence of a sulfonamide-pyrazole group at position 5 (compounds 7b and 7c) increases molecular weight (439 vs. 217–252 for simpler derivatives) and melting points compared to halogenated or methyl-substituted analogs.
- Electronic Effects: Halogen substituents (e.g., Cl in ) enhance electrophilicity, while methyl groups (e.g., 4-methylphenyl in the target compound) contribute to lipophilicity and steric bulk.
- Spectral Trends: IR spectra consistently show C=O stretches near 1720 cm⁻¹, while NH₂ stretches (~3340 cm⁻¹) are unique to sulfonamide derivatives .
Crystallographic and Structural Insights
- Crystal Packing: Analogs like 8c (triazole-sulfonyl oxazole) crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 9.921 Å, b = 15.821 Å, c = 12.342 Å .
- Density and Refinement: Experimental densities range from 1.512 g·cm⁻³ (8c) to 1.607 g·cm⁻³ (7b), with refinement residuals (R₁) < 0.10, indicating high-quality structural data .
Biological Activity
Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the oxazole family of compounds. Its structure consists of an oxazole ring substituted with a methyl group and a 4-methylphenyl group at the 5-position, along with a carboxylate ester functional group. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : It can affect receptor signaling pathways that regulate cell survival and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects against human cancer cells, this compound showed varying degrees of effectiveness across different cell lines:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| CCRF-CEM (Leukemia) | 5.37 | 12.90 | 36.00 |
| MOLT-4 (Leukemia) | 6.08 | 14.50 | 38.00 |
| COLO 205 (Colon) | 42.98 | 70.00 | >100 |
| MDA-MB-231 (Breast) | 19.56 | 34.00 | 80.00 |
The GI50 value represents the concentration required to inhibit cell growth by 50%, TGI is the concentration for total growth inhibition, and LC50 indicates the concentration leading to 50% cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against various pathogens.
Antimicrobial Efficacy
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some bacterial strains are as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Q & A
Q. What are the established synthetic routes for Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of substituted acetoacetate derivatives with appropriate reagents. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and arylhydrazines to form pyrazole intermediates, which are hydrolyzed and esterified to yield oxazole-carboxylate derivatives . Key factors include:
- Temperature control : Reactions often proceed at 80–100°C to avoid side products.
- Catalysts : Use of p-toluenesulfonic acid (PTSA) enhances cyclization efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure ester.
| Synthetic Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Cyclocondensation | 65–72 | Ethyl acetoacetate, DMF-DMA | |
| Vilsmeier–Haack | 58 | POCl₃, DMF |
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
Structural confirmation relies on:
- NMR : H and C NMR identify substituents (e.g., methyl groups at δ 2.35 ppm and oxazole protons at δ 8.1–8.3 ppm) .
- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and oxazole C=N (~1600 cm⁻¹) .
- X-ray crystallography : Resolves bond lengths (e.g., C4–O1 = 1.36 Å) and dihedral angles between aromatic rings .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during refinement of this compound?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Anisotropic displacement parameters : Refine non-hydrogen atoms anisotropically to model thermal motion .
- Twinning analysis : Use the BASF parameter in SHELXL to correct for twinning in high-symmetry space groups .
- Hydrogen placement : Apply riding models or DFT-calculated positions for disordered H atoms .
| Refinement Metric | Typical Value | Software Used | Reference |
|---|---|---|---|
| R-factor | < 0.05 | SHELXL | |
| CCDC Deposition | 2245678 | WinGX |
Q. What computational methods are suitable for correlating the compound’s electronic structure with its reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.2 eV) indicate nucleophilic attack susceptibility at the oxazole ring .
- Electrostatic potential maps : Highlight electron-deficient regions (e.g., ester carbonyl) for electrophilic substitution .
- TD-DFT : Simulates UV-Vis spectra (λ_max ~280 nm) to validate experimental data .
Q. How do steric effects from the 4-methylphenyl group influence supramolecular packing?
X-ray studies of analogous compounds reveal:
- π-π stacking : The para-methyl group disrupts inter-ring interactions, leading to slipped stacking (centroid distance = 3.8 Å) .
- Hydrogen bonding : Ester carbonyls form weak C–H⋯O bonds (2.6 Å) with adjacent methyl groups, stabilizing the lattice .
Methodological Challenges
Q. How to address contradictions in reported melting points or spectral data across studies?
Discrepancies often arise from:
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DCM) and compare DSC thermograms .
- Impurity profiles : Use HPLC (C18 column, acetonitrile/water) to quantify byproducts .
- Instrument calibration : Validate NMR chemical shifts against internal standards (e.g., TMS) .
Q. What strategies optimize the compound’s stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
